2-(3-(Trifluoromethoxy)phenyl)isonicotinic acid 2-(3-(Trifluoromethoxy)phenyl)isonicotinic acid
Brand Name: Vulcanchem
CAS No.: 1258635-44-7
VCID: VC11724061
InChI: InChI=1S/C13H8F3NO3/c14-13(15,16)20-10-3-1-2-8(6-10)11-7-9(12(18)19)4-5-17-11/h1-7H,(H,18,19)
SMILES: C1=CC(=CC(=C1)OC(F)(F)F)C2=NC=CC(=C2)C(=O)O
Molecular Formula: C13H8F3NO3
Molecular Weight: 283.20 g/mol

2-(3-(Trifluoromethoxy)phenyl)isonicotinic acid

CAS No.: 1258635-44-7

Cat. No.: VC11724061

Molecular Formula: C13H8F3NO3

Molecular Weight: 283.20 g/mol

* For research use only. Not for human or veterinary use.

2-(3-(Trifluoromethoxy)phenyl)isonicotinic acid - 1258635-44-7

Specification

CAS No. 1258635-44-7
Molecular Formula C13H8F3NO3
Molecular Weight 283.20 g/mol
IUPAC Name 2-[3-(trifluoromethoxy)phenyl]pyridine-4-carboxylic acid
Standard InChI InChI=1S/C13H8F3NO3/c14-13(15,16)20-10-3-1-2-8(6-10)11-7-9(12(18)19)4-5-17-11/h1-7H,(H,18,19)
Standard InChI Key XICPFZZIBBLCSU-UHFFFAOYSA-N
SMILES C1=CC(=CC(=C1)OC(F)(F)F)C2=NC=CC(=C2)C(=O)O
Canonical SMILES C1=CC(=CC(=C1)OC(F)(F)F)C2=NC=CC(=C2)C(=O)O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

2-(3-(Trifluoromethoxy)phenyl)isonicotinic acid (IUPAC name: 4-carboxy-2-[3-(trifluoromethoxy)phenyl]pyridine) features a pyridine core substituted with a carboxylic acid group at the 4-position and a 3-(trifluoromethoxy)phenyl group at the 2-position. The trifluoromethoxy (–OCF₃) moiety introduces strong electron-withdrawing effects, influencing the compound’s reactivity and intermolecular interactions .

Table 1: Key molecular properties

PropertyValue
Molecular formulaC₁₃H₈F₃NO₃
Molecular weight283.20 g/mol
DensityNot reported
Boiling pointNot reported
Melting pointNot reported

The absence of experimental data for this specific isomer necessitates reliance on computational predictions and analog comparisons. For instance, the closely related 3-(2-(trifluoromethoxy)phenyl)isonicotinic acid (CAS 1258625-90-9) shares identical molecular formula and weight, differing only in substituent positioning .

Synthetic Methodologies

General Synthesis Strategy

While no direct synthesis route for 2-(3-(trifluoromethoxy)phenyl)isonicotinic acid has been documented, analogous pathways for fluorinated isonicotinic acids provide a framework. A patent describing the synthesis of 3-fluoro-2-trifluoromethyl isonicotinic acid (CN110627714A) outlines a three-step process involving trifluoromethylation, fluorination, and carboxylation . Adapting this approach:

  • Trifluoromethoxy Introduction:

    • Starting material: 2-chloro-3-nitropyridine.

    • Reaction with trifluoromethyl trimethylsilane under CuI/1,10-phenanthroline catalysis in DMF yields 2-trifluoromethoxy-3-nitropyridine .

  • Fluorination:

    • Refluxing with tetrabutylammonium fluoride in acetonitrile replaces nitro groups with fluorine .

  • Carboxylation:

    • Lithiation (e.g., using butyllithium) followed by carboxylation with dry CO₂ introduces the carboxylic acid group .

Table 2: Hypothetical synthesis steps for 2-(3-(trifluoromethoxy)phenyl)isonicotinic acid

StepReactionReagents/ConditionsYield*
1Trifluoromethoxy additionCuI, 1,10-phenanthroline, DMF, 80°C~50%
2FluorinationTetrabutylammonium fluoride, reflux~56%
3CarboxylationButyllithium, THF, CO₂, –80°C to –65°C~60%
*Yields estimated from analogous reactions in CN110627714A .

Comparative Analysis with Structural Analogs

Table 3: Comparison with related compounds

CompoundKey FeaturesApplications
2-Chloro-5-(4-(trifluoromethoxy)phenyl)isonicotinic acidChlorine substitution, optoelectronic tuningMaterial science
2-Amino-5-(3-(trifluoromethoxy)phenyl)isonicotinic acidAmino group, enhanced bioactivityDrug discovery
3-Fluoro-2-trifluoromethyl isonicotinic acidFluorine and CF₃ groupsPharmaceutical intermediate

The unique positioning of the trifluoromethoxy group in 2-(3-(trifluoromethoxy)phenyl)isonicotinic acid may offer distinct steric and electronic advantages over these analogs, particularly in receptor binding scenarios.

Challenges and Future Directions

Synthetic Optimization

Current methods for analogous compounds face yield limitations (e.g., 56% in fluorination steps ). Future research could explore:

  • Catalyst Development: Transition-metal catalysts to improve trifluoromethoxy incorporation efficiency.

  • Green Chemistry Approaches: Solvent-free or aqueous-phase reactions to enhance sustainability.

Biological Screening

Priority areas for bioactivity testing include:

  • Antimicrobial Activity: Given the efficacy of chlorinated analogs against bacterial targets.

  • Kinase Inhibition: Leveraging the pyridine core’s affinity for ATP-binding pockets.

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